molecular formula C16H19NO B1597052 4-(Dimethylamino)-4'-methylbenzhydrol CAS No. 93026-72-3

4-(Dimethylamino)-4'-methylbenzhydrol

Cat. No.: B1597052
CAS No.: 93026-72-3
M. Wt: 241.33 g/mol
InChI Key: OFZQBJHOCXPUMM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP was solved by single crystal X-ray diffraction (SXRD) techniques which confirms that the DMAP crystal crystallizes in a monoclinic crystal system .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical and Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C (230 to 235 °F; 383 to 386 K) and a boiling point of 162 °C (324 °F; 435 K) at 50 mmHg .

Scientific Research Applications

Structure-Photophysics Correlations

Research has explored the solvatochromism, fluorescence quantum yields, and lifetimes of 4-(dimethylamino)stilbene derivatives, indicating the involvement of intramolecular charge transfer in the excited state and its relation to the molecular structure. Strong fluorescence quenching observed with certain structural modifications suggests the critical role of molecular flexibility in photophysical properties (Létard, Lapouyade, & Rettig, 1993).

Cytotoxic Activity of Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with 4-dimethylaminomethylene derivatives, have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting significant in vivo efficacy against tumors. This research highlights the potential of these compounds in cancer therapy (Deady et al., 2003).

Cluster Transformations

Studies on dirhenium complexes containing ynamine ligands have revealed complex transformations leading to new compounds with unique bridging ligand structures, offering insights into cluster chemistry and ligand behavior under thermal conditions (Adams et al., 1992).

Photoproduct Formation and Photophysical Measurements

Photoproduct formation from photoexcitation of 4-(dimethylamino)benzonitrile has been observed to significantly impact photophysical measurements, indicating the need for careful interpretation of fluorescence and decay data in photophysical studies (Druzhinin, Galievsky, & Zachariasse, 2005).

Excited Charge Transfer State Formation

A density functional study on the excited singlet states of 4-(N,N-dimethylamino)benzonitrile and its analogs has shed light on the formation of low-lying intramolecular charge transfer states, contributing to the understanding of dual fluorescence in polar solvents (Parusel, Köhler, & Grimme, 1998).

Safety and Hazards

DMAP may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing thoroughly after handling .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZQBJHOCXPUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374363
Record name 4-(Dimethylamino)-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93026-72-3
Record name 4-(Dimethylamino)-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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